1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core substituted with a chlorophenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolan moiety is reactive in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Reactions: Yield substituted derivatives with different functional groups replacing the chlorine atom.
Coupling Reactions: Produce biaryl compounds with the dioxaborolan moiety coupling with aryl halides.
Scientific Research Applications
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is utilized in various scientific research areas:
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxaborolan moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications . The chlorophenyl group can engage in electrophilic aromatic substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares the dioxaborolan structure but differs in the core structure and reactivity.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar in having the dioxaborolan moiety but with a pyrimidine core.
Uniqueness: 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with a chlorophenyl and dioxaborolan moiety, providing a distinct set of reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(10-13(12)18)19-9-5-6-14(19)20/h7-8,10H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYKCINEGITHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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